molecular formula C16H16ClN5O2S B2635944 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide CAS No. 946200-58-4

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide

Cat. No. B2635944
CAS RN: 946200-58-4
M. Wt: 377.85
InChI Key: XDSDTNNLOOSWRL-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For example, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring as its core. Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Activity : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds including those related to the mentioned chemical structure. These compounds were evaluated for their in vitro antimicrobial and anticancer activities. Among the synthesized compounds, some exhibited higher anticancer activity than the reference drug, doxorubicin, and displayed good to excellent antimicrobial activity. This highlights the compound's potential in developing new therapeutic agents against cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • In Vitro Antitumor Evaluation : El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Their findings showed that among the new derivatives, some had mild to moderate activity compared with doxorubicin, suggesting the potential of these compounds in cancer treatment. Notably, one compound was identified as the most active, highlighting the specific structural features contributing to its efficacy (El-Morsy, El-Sayed, & Abulkhair, 2017).

  • Synthesis and Characterization of Novel Derivatives : Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their work illustrates the chemical versatility of these compounds and their potential as scaffolds for developing new chemical entities with biological activities. The synthesized compounds were characterized and proposed for further biological evaluation, indicating the ongoing interest in exploring the scientific applications of such chemical structures (Rahmouni et al., 2014).

Future Directions

The future directions for research on this compound could include further exploration of its therapeutic potential, as well as investigation into its mechanism of action and potential side effects. The development of new effective methods for its synthesis could also be a valuable area of research .

properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-2-7-18-13(23)9-25-16-20-14-12(15(24)21-16)8-19-22(14)11-5-3-10(17)4-6-11/h3-6,8H,2,7,9H2,1H3,(H,18,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSDTNNLOOSWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide

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